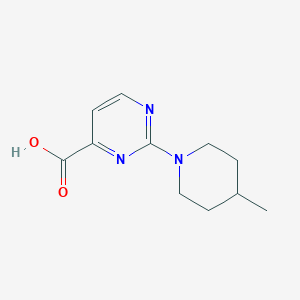
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid (MPCA) is an important organic compound of the pyrimidine family. It is an intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. MPCA is also used as a starting material in the synthesis of other compounds such as 4-methylpiperidine-1-carboxylic acid (MPCA) and 4-methylpiperidine-2-carboxylic acid (MP2CA). MPCA has a wide range of applications in the pharmaceutical and agrochemical industries due to its unique properties.
Aplicaciones Científicas De Investigación
Drug Synthesis and Design
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid: is a valuable building block in medicinal chemistry, particularly in the synthesis of drugs. Its piperidine core is a common feature in many pharmaceuticals due to its versatility in chemical reactions and its ability to interact with biological targets. This compound can be used to create a variety of drug candidates with potential activity against diseases such as cancer, Alzheimer’s, and cardiovascular disorders .
Pharmacological Research
The piperidine moiety present in this compound is known for its presence in pharmacologically active molecules. Researchers can use this compound to develop new drugs with improved efficacy and reduced side effects. It’s particularly useful in the study of central nervous system disorders and as a scaffold for developing novel analgesics and antipsychotics .
Biological Activity Studies
This compound’s structure allows for the exploration of its biological activity, including binding affinity to various receptors or enzymes. It can serve as a lead compound for the development of new therapeutic agents that require specific interactions at the molecular level to achieve desired biological responses.
Mecanismo De Acción
Target of Action
It is known that pyrimidine derivatives demonstrate a diverse array of biological and pharmacological activities .
Mode of Action
It is known that nucleoside analogs, which include certain pyrimidine derivatives, can inhibit the synthesis of nucleotides, a therapeutic approach for the treatment of cancer .
Biochemical Pathways
Pyrimidine and its derivatives are known to have a broad spectrum of biochemical targets .
Pharmacokinetics
It is generally known that lipophilicity is one of the most important parameters involved in pharmacokinetic processes such as absorption, distribution, metabolism, and excretion .
Propiedades
IUPAC Name |
2-(4-methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-8-3-6-14(7-4-8)11-12-5-2-9(13-11)10(15)16/h2,5,8H,3-4,6-7H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBYGRGTBJYLOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C2=NC=CC(=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



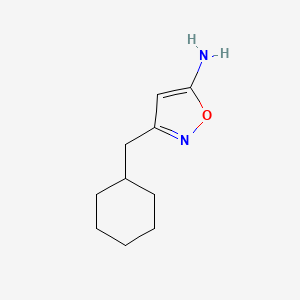
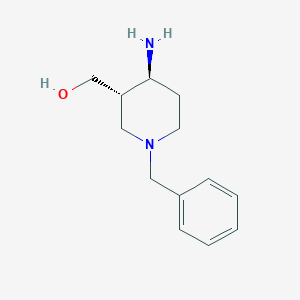

![2-(methylamino)-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1452148.png)
![1-(3,4-dimethylphenyl)-4-isopropyl-1,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B1452150.png)
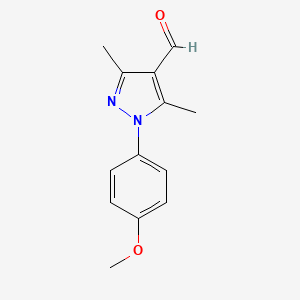
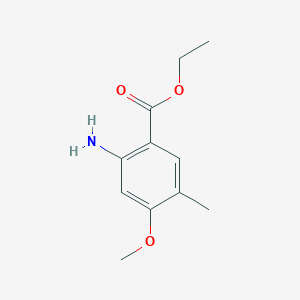

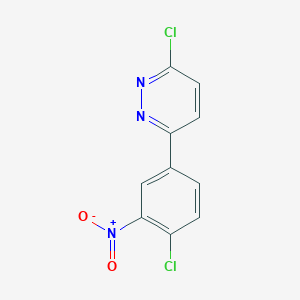
![{N}-(2-aminoethyl)-4-[(cyclopropylcarbonyl)amino]benzamide](/img/structure/B1452159.png)
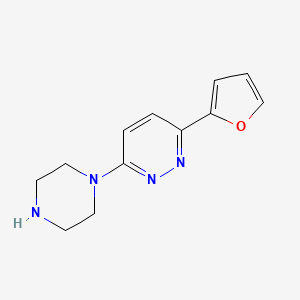
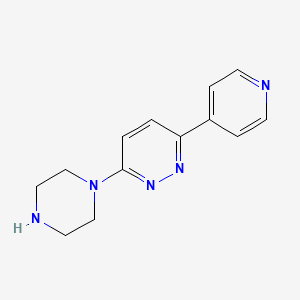
![1-(2-aminoethyl)-5-(4-chlorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1452164.png)
